molecular formula C12H18N2O B1284612 4-amino-N,N-diethyl-3-methylbenzamide CAS No. 926229-45-0

4-amino-N,N-diethyl-3-methylbenzamide

Cat. No. B1284612
CAS RN: 926229-45-0
M. Wt: 206.28 g/mol
InChI Key: FMEAXEPPGCHKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-N,N-diethyl-3-methylbenzamide” is a bioactive compound . It is similar to N,N-Diethyl-3-methylbenzamide (DEET), which is the most common active ingredient in insect repellents . It is intended to provide protection against mosquitoes, ticks, fleas, chiggers, leeches, and many other biting insects .


Synthesis Analysis

The synthesis of amides, including “4-amino-N,N-diethyl-3-methylbenzamide”, can be achieved through the condensation reaction of an acid and an amine . This process often requires more energetic conditions due to the acid-base reaction between the components . Alternatively, coupling reagents or activators can be used to facilitate the transformation . Oxidative couplings have also proved to be an interesting alternative in carbon-nitrogen bond formation . For instance, amides can be synthesized by coupling aldehydes or alcohols with amines or formamides .


Molecular Structure Analysis

The structure of “4-amino-N,N-diethyl-3-methylbenzamide” is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .


Chemical Reactions Analysis

The reaction presents difficulties due to the acid-base reaction between the components, so it is necessary to use more energetic conditions .


Physical And Chemical Properties Analysis

The physical form of “4-amino-N,N-diethyl-3-methylbenzamide” is solid . It has a molecular weight of 206.29 .

Scientific Research Applications

Organic Synthesis

4-amino-N,N-diethyl-3-methylbenzamide: is a valuable compound in organic synthesis. It serves as a precursor for various organic reactions, particularly in the synthesis of amides . The compound has been used in catalytic processes, especially with copper-based metal-organic frameworks, to promote oxidative couplings . This methodology allows for the efficient synthesis of amides, which are crucial in pharmaceuticals, agrochemicals, and polymers .

Catalysis

4-amino-N,N-diethyl-3-methylbenzamide: has been used to study the effectiveness of heterogeneous catalysis. It is involved in reactions where iron catalysts are used for the reduction process to synthesize related amines . These studies contribute to the understanding of catalytic mechanisms and the development of new catalysts.

Mechanism of Action

Target of Action

The primary target of 4-amino-N,N-diethyl-3-methylbenzamide, also known as DEET, is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

DEET acts as a competitive inhibitor for the cholinesterase enzyme . This means it competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine breakdown. This interference with normal nerve function can lead to an excitatory response, particularly at high concentrations .

Biochemical Pathways

The inhibition of cholinesterase by DEET affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction and heart rate regulation. By inhibiting cholinesterase, DEET increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors .

Pharmacokinetics

It is known that deet has a molecular weight of 20628 , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of DEET and their impact on its bioavailability.

Result of Action

The result of DEET’s action is a disruption of normal nerve function, leading to an excitatory response . This can cause a variety of effects, depending on the concentration of DEET and the specific physiological processes affected by the disruption of the cholinergic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET. For example, in the presence of moisture and/or liquid water, certain metal-organic frameworks (MOFs) loaded with DEET can undergo structural degradation and eventual hydrolysis . This can affect the release rate of DEET, with real-world release rates likely falling between the results of laboratory tests and those of the bulk liquid .

Safety and Hazards

“4-amino-N,N-diethyl-3-methylbenzamide” has several hazard classifications including Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3), and Long-term (chronic) aquatic hazard (Category 3) .

Future Directions

The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound “4-amino-N,N-diethyl-3-methylbenzamide”, with excellent performance . The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” .

properties

IUPAC Name

4-amino-N,N-diethyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEAXEPPGCHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588304
Record name 4-Amino-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926229-45-0
Record name 4-Amino-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N,N-diethyl-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N,N-diethyl-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-amino-N,N-diethyl-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-amino-N,N-diethyl-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N,N-diethyl-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-amino-N,N-diethyl-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.